4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline
Description
4-(1H-Imidazo[4,5-B]phenazin-2-YL)-N,N-dimethylaniline (CAS: 7621-86-5) is a heterocyclic aromatic compound featuring a fused imidazo-phenazine core substituted with a dimethylaniline group. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a dual Topoisomerase I/IIα inhibitor . Its synthesis typically involves condensation reactions under reflux conditions, as demonstrated in the preparation of related imidazo[4,5-b]phenazine derivatives .
Properties
CAS No. |
2417-59-6 |
|---|---|
Molecular Formula |
C21H17N5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(10H-imidazo[4,5-b]phenazin-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C21H17N5/c1-26(2)14-9-7-13(8-10-14)21-24-19-11-17-18(12-20(19)25-21)23-16-6-4-3-5-15(16)22-17/h3-12,22H,1-2H3 |
InChI Key |
JBNJQYXGSGATSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2 |
Origin of Product |
United States |
Preparation Methods
Molecular Formula and Key Identifiers
The compound has the molecular formula C21H17N5 , with a molecular weight of 339.40 g/mol. Its CAS registry number (2417-59-6) and EC number (658-682-6) confirm its identity in chemical databases. The structure features a phenazine core fused with an imidazole ring and a para-substituted N,N-dimethylaniline group (Fig. 1).
Primary Synthetic Routes
Reaction Mechanism and Conditions
The most widely documented method involves a two-step process:
-
Schiff Base Formation : Condensation of 2,3-diaminophenazine (1 ) with N,N-dimethylaminobenzaldehyde (2 ) in ethanol under reflux, yielding an intermediate Schiff base.
-
Cyclodehydrogenation : Oxidation-induced cyclization of the Schiff base to form the imidazo[4,5-b]phenazine core.
The reaction is catalyst-free and adheres to green chemistry principles, utilizing ethanol as a sustainable solvent. Air oxygen serves as the terminal oxidant, promoting aromatization of the imidazoline intermediate into the final imidazole product.
Yield Optimization and Limitations
Yields for analogous imidazo-phenazine derivatives range from 15% to 90% , depending on substituent electronic effects. Electron-donating groups on the benzaldehyde substrate enhance reaction efficiency, while steric hindrance reduces yields. A notable limitation is the high melting point (>300°C) of products, complicating purification and characterization.
Spectral Validation
Green Synthesis of DAP
2,3-Diaminophenazine (DAP ), a critical precursor, is synthesized via oxidation of ortho-phenylenediamine (OPD) using Jeanbandyite catalyst in water. This method achieves 85% conversion efficiency while avoiding toxic solvents.
Functionalization with N,N-Dimethylaniline
DAP undergoes Ullmann coupling or nucleophilic aromatic substitution with N,N-dimethylaniline derivatives under palladium catalysis. However, this route is less explored due to competing side reactions and lower regioselectivity.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Kinetic Studies
Condensation-Cyclization Pathway
The reaction begins with nucleophilic attack by the amine group of 2,3-diaminophenazine on the aldehyde carbonyl, forming a Schiff base (Fig. 2). Intramolecular cyclization generates an imidazoline intermediate, which undergoes oxidative dehydrogenation to yield the aromatic imidazole ring. Density functional theory (DFT) studies suggest that electron-rich aldehydes lower the activation energy for cyclization by stabilizing the transition state.
Role of Solvent and Temperature
Ethanol’s polarity facilitates proton transfer during Schiff base formation, while its low boiling point (78°C) enables reflux without side-product formation. Reactions conducted in DMF or DMSO show faster kinetics but lower yields due to decomposition.
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the phenazine ring.
Scientific Research Applications
4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(1H-Imidazo(4,5-B)phenazin-2-YL)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique optical and electronic properties . These interactions can influence various biological pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Key Compounds
Using similarity metrics (), the closest analogs include:
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS: 80675-86-1; similarity: 0.98)
4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline (CAS: 2417-59-6; similarity: 0.92)
2-(4-Aminophenyl)-1H-benzimidazol-5-amine (CAS: 7621-86-5; similarity: 0.90)
Key Observations :
- The target compound and its diphenylimidazole analog (CAS: 88406-90-0) share multi-step condensation reactions but differ in starting materials and redox conditions .
- Na₂S₂O₄ is critical for reducing nitro groups in imidazo[4,5-b]phenazine synthesis, whereas diphenylimidazoles rely on ammonium acetate for cyclization .
Spectroscopic and Structural Data
NMR and Crystallography
Key Observations :
- NH proton signals in DMSO-d₆ (~13 ppm) indicate strong hydrogen bonding, a feature absent in non-phenazine analogs .
Biological Activity
The compound 4-(1H-Imidazo(4,5-b)phenazin-2-yl)-N,N-dimethylaniline is a novel organic molecule characterized by its unique structural features, including an imidazole ring fused with a phenazine moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound.
Synthesis
The synthesis of 4-(1H-Imidazo(4,5-b)phenazin-2-yl)-N,N-dimethylaniline typically involves a multi-step process:
- Condensation Reaction : The initial step involves the condensation of appropriate benzaldehyde derivatives with 2,3-diaminophenazine to form an aniline Schiff base.
- Cyclodehydrogenation : The Schiff base undergoes cyclodehydrogenation to yield the final imidazole-phenazine derivative.
- Characterization : The synthesized compounds are characterized using techniques such as 1D and 2D NMR, FTIR, and HRMS to confirm their structures.
Antiviral Activity
Recent studies have demonstrated that derivatives of imidazole-phenazine exhibit promising antiviral properties. For instance, two specific derivatives (3e and 3k) were evaluated for their inhibitory activity against the dengue virus NS2B-NS3 protease. The results indicated IC50 values of 54.8 μM and 71.9 μM , respectively, which are competitive compared to quercetin (IC50 = 104.8 μM) as a control .
Anticancer Properties
Imidazole-phenazine derivatives have also been explored for their anticancer activities. Their mechanism is believed to involve the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
The biological activity of 4-(1H-Imidazo(4,5-b)phenazin-2-yl)-N,N-dimethylaniline can be influenced by its structural characteristics. A comparison with similar compounds highlights variations that affect their potency:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline | Structure | 0.98 | Contains a benzoimidazole instead of phenazine |
| 4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline | Structure | 0.92 | Features a pyridine ring |
| 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | Structure | 0.90 | Lacks phenazine structure; focuses on benzimidazole |
| 2-Phenyl-1H-benzo[d]imidazol-5-amine | Structure | 0.90 | Different substitution pattern on the imidazole ring |
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of the compound with target proteins involved in viral replication. These studies suggest that the compound exhibits favorable binding interactions, which correlate well with its observed biological activities.
Case Studies
Several case studies have highlighted the efficacy of imidazole phenazine derivatives in various biological contexts:
- Dengue Virus Inhibition : In vitro assays demonstrated significant inhibition of DENV2 NS2B-NS3 protease activity by selected derivatives, indicating potential as antiviral agents.
- Cancer Cell Lines : The compound showed cytotoxic effects against various cancer cell lines in preliminary screenings, warranting further investigation into its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
